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Compound of Interest

Compound Name: N,N-dimethylquinoxalin-2-amine

Cat. No.: B013572 Get Quote

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in

medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal backbone for

designing molecules that can interact with a wide array of biological targets. Quinoxaline derivatives have

demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-

inflammatory, and antidiabetic properties.[1][2][3] The functionalization of this core, particularly at the 2-position,

allows for the fine-tuning of a compound's steric and electronic profile, directly impacting its pharmacokinetic

and pharmacodynamic behavior.

This guide provides a comprehensive, research-level overview of the synthesis and detailed characterization of

a specific, yet foundational, derivative: N,N-dimethylquinoxalin-2-amine. Our objective is to move beyond a

simple recitation of data, offering instead a narrative grounded in the principles of physical organic chemistry

and analytical science. We will explore the causality behind experimental choices, establish self-validating

analytical workflows, and provide the authoritative grounding necessary for researchers, scientists, and drug

development professionals to confidently synthesize and verify this versatile chemical entity.

Part 1: Synthesis and Purification
The most direct and reliable route to N,N-dimethylquinoxalin-2-amine is through the nucleophilic aromatic

substitution (SNAr) of a suitable 2-haloquinoxaline precursor. 2-Chloroquinoxaline is the preferred starting

material due to its commercial availability and the favorable reactivity of the chlorine atom as a leaving group,

which is activated by the electron-withdrawing nitrogen atoms within the pyrazine ring.

The choice of dimethylamine as the nucleophile is straightforward. It can be sourced as a solution in an organic

solvent like ethanol or THF, or generated in situ. The reaction is typically performed in a polar aprotic solvent to

facilitate the dissolution of reagents and stabilize the charged intermediate (Meisenheimer complex) of the

SNAr mechanism. An excess of dimethylamine or the addition of a non-nucleophilic base (e.g., triethylamine,

K2CO3) is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine

nucleophile and driving the equilibrium towards the product.
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Experimental Protocol: Synthesis of N,N-dimethylquinoxalin-2-
amine

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser,

add 2-chloroquinoxaline (1.0 eq).

Solvent and Reagents: Add anhydrous acetonitrile as the solvent. Subsequently, add a solution of

dimethylamine (e.g., 2.0 M in THF, 2.5 eq) and potassium carbonate (2.0 eq).

Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction

progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl

acetate/hexane (1:3).

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the

filtrate under reduced pressure to yield the crude product.

Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining

salts and excess dimethylamine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and

evaporate the solvent.

Final Purification: The resulting solid is purified by column chromatography on silica gel using a gradient of

ethyl acetate in hexane to afford N,N-dimethylquinoxalin-2-amine as a pure solid.
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Caption: Synthetic workflow for N,N-dimethylquinoxalin-2-amine.
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Part 2: Physicochemical and Spectroscopic Characterization
A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized compound.

This involves a multi-technique approach, where each analysis provides a piece of the structural puzzle.
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Caption: Logical workflow for the characterization of a synthesized compound.

Physicochemical Properties
The general physical properties of amines provide a baseline for expectation. Lower aliphatic amines are often

gases or liquids with fishy odors, while more complex structures like our target molecule are expected to be

solids at room temperature.[4][5] Its solubility is predicted to be low in water due to the hydrophobic quinoxaline

core, but high in common organic solvents like chloroform, dichloromethane, and ethyl acetate.[4]
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Property Expected Value Rationale / Reference

Molecular Formula C10H11N3 Based on structure.

Molecular Weight 173.22 g/mol Calculated from formula.

Appearance Off-white to yellow solid Typical for aromatic amines.[4]

Melting Point
Not reported, but expected to be a

distinct solid

A related compound, N,N-dimethyl-

3-phenoxyquinoxalin-2-amine, melts

at 85-86°C.[6]

Solubility
Soluble in CHCl3, DCM, Acetone;

Insoluble in water

The large hydrophobic quinoxaline

core dominates solubility properties.

[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic

molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of

protons, their electronic environment, and their proximity to other protons. For N,N-dimethylquinoxalin-2-
amine, the key diagnostic signal is a sharp singlet integrating to six protons for the two equivalent methyl

groups attached to the nitrogen. This signal is expected to appear in the 2.5-3.5 ppm range, deshielded by the

adjacent nitrogen atom.[6][7] The aromatic region (7.0-8.5 ppm) will show a complex pattern of four protons

corresponding to the benzene portion of the quinoxaline ring, with chemical shifts influenced by the fused

pyrazine ring.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~ 8.1 - 7.5 Multiplet (m) 4H Ar-H (Quinoxaline ring)

~ 3.2 Singlet (s) 6H N-(CH3)2

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon

environments. Carbons adjacent to nitrogen atoms are deshielded and appear downfield.[8] We expect to see

signals for the two equivalent methyl carbons, and distinct signals for the eight carbons of the quinoxaline ring

system.
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Predicted Chemical Shift (δ, ppm) Assignment

~ 155 - 120 Ar-C (Quinoxaline ring carbons)

~ 40 N-(CH3)2
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Caption: Key predicted ¹H NMR signal assignments for the target molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most critical diagnostic

feature for N,N-dimethylquinoxalin-2-amine is the absence of N-H stretching bands in the 3300-3500 cm⁻¹

region, confirming its identity as a tertiary amine.[7][9]
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Wavenumber (cm⁻¹) Vibration Type Expected Intensity

3100 - 3000 Aromatic C-H Stretch Medium to Weak

2950 - 2850 Aliphatic C-H Stretch (from Methyl) Medium

~ 1600 - 1450 C=C and C=N Ring Stretching Medium to Strong

~ 1350 - 1250 Aromatic C-N Stretch Strong

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural

information. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd

nominal molecular weight.[7] Our target (C₁₀H₁₁N₃) has three nitrogen atoms, and its molecular weight is

173.22, consistent with this rule.

Expected Molecular Ion (M⁺): m/z = 173

High-Resolution MS (HRMS): Would provide the exact mass, confirming the elemental composition.

Calculated C₁₀H₁₁N₃ [M+H]⁺: 174.1026.

Key Fragmentation: A likely initial fragmentation would be the loss of a methyl radical (•CH₃) to give a

fragment at m/z = 158. Further fragmentation of the quinoxaline ring would also be observed.

m/z Value Identity Notes

173 [M]⁺ Molecular Ion Peak

158 [M - CH₃]⁺
Loss of a methyl group is a common

pathway for N,N-dimethyl amines.

Part 3: Definitive Structural Confirmation & Biological
Context
While the combination of NMR, IR, and MS provides overwhelming evidence for the structure, single-crystal X-

ray diffraction is the unambiguous method for determining the three-dimensional arrangement of atoms in the

solid state. For novel compounds or when precise bond angles and intermolecular interactions are of interest,

obtaining a crystal structure is the gold standard. Studies on similar quinoxaline derivatives have shown how

this technique can reveal details about planarity and hydrogen bonding networks, which are critical for

understanding crystal packing and potential interactions with biological macromolecules.[10]
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The rigorous characterization of N,N-dimethylquinoxalin-2-amine is not merely an academic exercise. This

molecule serves as a valuable building block for more complex pharmaceutical agents. The dimethylamino

group can act as a key pharmacophoric feature or as a synthetic handle for further elaboration. Given that

various quinoxaline amines have shown potent activity as enzyme inhibitors and anticancer agents, a well-

characterized starting material like N,N-dimethylquinoxalin-2-amine is the essential first step in any drug

discovery campaign targeting this chemical space.[2][11][12]

Conclusion
The characterization of N,N-dimethylquinoxalin-2-amine is a multi-faceted process that relies on a synergistic

application of synthetic chemistry and analytical spectroscopy. Through a logical workflow beginning with a

robust synthesis via nucleophilic aromatic substitution, followed by detailed analysis using NMR, IR, and Mass

Spectrometry, the identity, purity, and structure of this important heterocyclic compound can be unequivocally

established. The data and protocols presented in this guide provide a validated framework for researchers to

produce and confirm this compound, enabling its use in the ongoing development of novel therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b013572#characterization-of-n-n-dimethylquinoxalin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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